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Introduction

Dydrogesterone, a retro-progesterone, is an orally active progestogen that has demonstrated
efficacy in providing luteal phase support in assisted reproductive technology (ART) cycles. Its
molecular structure, closely resembling that of natural progesterone, allows for high selectivity
to progesterone receptors, thereby effectively preparing the endometrium for embryo
implantation and supporting early pregnancy.[1][2] These application notes provide a
comprehensive overview of the use of dydrogesterone in luteal phase support, including a
summary of clinical trial data, detailed experimental protocols, and an exploration of its
mechanism of action.

Dydrogesterone's oral route of administration offers a more patient-friendly alternative to
vaginal or intramuscular progesterone preparations, which may improve compliance.[3] Clinical
studies have shown that oral dydrogesterone is as effective as micronized vaginal
progesterone in terms of pregnancy and live birth rates.[4][5]

Mechanism of Action

Dydrogesterone exerts its effects by selectively binding to progesterone receptors (PRS) in
target tissues, most notably the endometrium.[6] This binding initiates a signaling cascade that
leads to the decidualization of the endometrium, a critical transformation that renders it
receptive to embryo implantation.
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Upon binding to its receptor, the dydrogesterone-PR complex translocates to the nucleus,
where it acts as a transcription factor, modulating the expression of genes essential for
endometrial receptivity. This includes the regulation of various growth factors, cytokines, and
adhesion molecules.[7] Key signaling pathways implicated in progesterone action on the
endometrium include the Indian Hedgehog (IHH)-COUP-TFII pathway, which plays a role in
mediating progesterone's effects on uterine cell proliferation and differentiation.[8] The
activation of progesterone receptors also influences the expression of transcription factors such
as FOSL2 and JUN, which are involved in the decidualization process.[7][9]

Dydrogesterone Signaling Pathway in Endometrial Cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials comparing oral
dydrogesterone with vaginal micronized progesterone for luteal phase support in fresh and
frozen-thawed embryo transfer cycles.

Table 1: Comparison of Oral Dydrogesterone and Micronized Vaginal Progesterone (MVP) in
Fresh Embryo Transfer Cycles
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Study Treatment . Pregnancy Live Birth Miscarriage
(Year) Group Rate (%) Rate (%) Rate (%)
Oral
37.6 (12
Lotus | (2017) Dydrogestero
497 weeks 34.6 -
[3] ne (30 )
gestation)
mg/day)
MVP 33.1(12
Capsules 477 weeks 29.8 -
(600 mg/day) gestation)
Oral
38.7 (12
Lotus Il Dydrogestero
494 weeks 34.4 -
(2018)[10] ne (30 )
gestation)
mg/day)
35.0 (12
MVP Gel (90
489 weeks 325 -
mg/day) )
gestation)
Oral
Chakravarty o o
Dydrogestero Similar to Similar to
et al. (2005) 79 -
(1] ne (20 MVP MVP
mg/day)
MVP Similar to Similar to
Capsules 351 Dydrogestero - Dydrogestero
(600 mg/day) ne ne

Table 2: Comparison of Oral Dydrogesterone and Vaginal Progesterone in Frozen-Thawed

Embryo Transfer (FET) Cycles
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Ongoing Clinical

. . Miscarria
Study Treatmen Pregnanc Pregnanc Live Birth
N ge Rate
(Year) t Group y Rate y Rate Rate (%) (%)
0
(%) (%)
Meta- Oral OR: 0.90 OR: 0.94 OR: 1.08 OR:1.41
analysis Dydrogeste 318 (95% ClI: (95% ClI: (95% CI: (95% CI:
(2025)[12]  rone 0.59-1.35)  0.62-1.42) 0.67-1.75)  0.63-3.13)
Vaginal

Progestero 318

ne

OR: Odds Ratio; Cl: Confidence Interval. An OR of 1 indicates no difference between the two
groups.

Experimental Protocols

The following are generalized protocols based on methodologies from key clinical trials.
Researchers should adapt these protocols to their specific study designs.

Protocol 1: Luteal Phase Support in Fresh IVF/ICSI
Cycles (Based on Lotus | & Il)
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Experimental Workflow for Luteal Phase Support in Fresh IVF Cycles.
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. Patient Population:

Premenopausal women (e.g., 18-42 years of age) undergoing their first or subsequent
IVF/ICSI cycle.

Inclusion criteria may include a regular menstrual cycle, a BMI within a specified range, and
normal uterine anatomy.

Exclusion criteria often include contraindications to hormonal therapy, recurrent pregnancy
loss, and certain medical conditions.

. Ovarian Stimulation and Oocyte Retrieval:

Utilize a standard controlled ovarian stimulation protocol (e.g., GhRH agonist or antagonist
protocol).

Administer human chorionic gonadotropin (hCG) to trigger final oocyte maturation when lead
follicles reach a specified size.

Perform oocyte retrieval 34-36 hours post-hCG trigger.

. Randomization and Luteal Phase Support:
On the day of oocyte retrieval, randomize participants to one of the following treatment arms:
o Dydrogesterone Group: Oral dydrogesterone (e.g., 10 mg three times daily).[10]

o Micronized Vaginal Progesterone (MVP) Group: MVP capsules (e.g., 200 mg three times
daily) or MVP gel (e.g., 90 mg once daily).[3][10]

Initiate luteal phase support on the day of oocyte retrieval.
. Embryo Transfer:
Perform fresh embryo transfer on day 3 or day 5 post-oocyte retrieval.

. Follow-up and Outcome Assessment:
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e Conduct a serum pregnancy test approximately 14 days after embryo transfer.

« If the pregnancy test is positive, continue luteal phase support until a specified gestational
age (e.g., 12 weeks).[11]

o Confirm clinical pregnancy with ultrasound at 5-6 weeks of gestation.

e Primary endpoints often include ongoing pregnancy rate at 12 weeks of gestation and/or live
birth rate.

Protocol 2: Luteal Phase Support in Frozen-Thawed
Embryo Transfer (FET) Cycles

1. Patient Population:
» Similar to fresh cycle protocols, with the inclusion of women undergoing FET.
2. Endometrial Preparation:

o Employ a standard endometrial preparation protocol, which can be a natural cycle, a
modified natural cycle, or a programmed cycle with exogenous estrogen.

e Monitor endometrial thickness and morphology via ultrasound.
3. Initiation of Luteal Phase Support:

e In a programmed cycle, initiate progesterone supplementation once the endometrium has
reached an adequate thickness (e.g., >7-8 mm).

 In a natural or modified natural cycle, initiate progesterone supplementation after ovulation is
confirmed.

e Randomize participants to receive either oral dydrogesterone or vaginal progesterone at the
start of the luteal phase.

4. Embryo Transfer:

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27090598/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Schedule the frozen-thawed embryo transfer according to the developmental stage of the
embryo and the day of progesterone initiation.

5. Follow-up and Outcome Assessment:

o Follow the same follow-up and outcome assessment procedures as outlined in the fresh
cycle protocol.

Safety and Tolerability

Dydrogesterone is generally well-tolerated.[13] The oral administration route avoids the vaginal
irritation and discharge sometimes associated with vaginal progesterone preparations.[11]
Studies have not shown an increased risk of fetal anomalies with the use of dydrogesterone for
luteal phase support.[11][14] Common side effects are typically mild and may include
headache, nausea, and breast tenderness.

Conclusion

Oral dydrogesterone presents a safe and effective option for luteal phase support in women
undergoing ART. Its efficacy is comparable to that of micronized vaginal progesterone, with the
added benefit of a more convenient and patient-friendly oral administration route. The data and
protocols presented in these application notes provide a foundation for researchers and
clinicians to design and conduct further studies on the optimal use of dydrogesterone in this
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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